Sodium 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetate
Description
Sodium 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetate is a sodium salt derivative of a pyrimidinone-acetic acid compound. Its molecular formula is C₆H₅N₂NaO₃, with a molecular weight of 176.11 g/mol . The compound features a pyrimidinone ring (a six-membered heterocycle with two nitrogen atoms) linked to an acetate group via a methylene bridge. The sodium counterion enhances its aqueous solubility, making it advantageous for pharmaceutical or biochemical applications where hydrophilicity is critical.
Properties
Molecular Formula |
C6H5N2NaO3 |
|---|---|
Molecular Weight |
176.11 g/mol |
IUPAC Name |
sodium;2-(6-oxopyrimidin-1-yl)acetate |
InChI |
InChI=1S/C6H6N2O3.Na/c9-5-1-2-7-4-8(5)3-6(10)11;/h1-2,4H,3H2,(H,10,11);/q;+1/p-1 |
InChI Key |
WORFDHPUFLANHW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN=CN(C1=O)CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetate typically involves the reaction of 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in powder form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrimidine compounds .
Scientific Research Applications
Sodium 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetate is a pyrimidine derivative with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique sodium salt form influences its solubility and reactivity, making it suitable for specific applications where ionic properties are crucial.
Scientific Research Applications
- Chemistry: It serves as a building block in synthesizing complex organic molecules.
- Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
- Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
- Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions:
- Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
- Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
- Substitution: It can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Preparation Methods
- Synthetic Routes and Reaction Conditions: The typical synthesis involves reacting 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetic acid with a sodium base, such as sodium hydroxide, in an aqueous medium, with the product isolated by evaporation and crystallization.
- Industrial Production Methods: Industrial production follows similar synthetic routes on a larger scale, using high-purity reagents and controlled reaction conditions to ensure consistency and quality. The compound is often produced in powder form and stored under specific conditions to maintain its stability.
Mechanism of Action
The mechanism of action of Sodium 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between sodium 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetate and its analogs:
*Calculated based on molecular formula.
Key Observations:
Solubility : The sodium salt form of the target compound exhibits significantly higher aqueous solubility compared to its acid-form analogs (e.g., 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetic acid) due to ionic dissociation .
Heterocycle Variation: Replacement of the pyrimidinone ring with a pyridazinone (e.g., CAS 1219551-00-4) alters electronic distribution and hydrogen-bonding capacity, impacting reactivity and pharmacokinetics .
Biological Activity
Sodium 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetate is a sodium salt derived from the pyrimidine family, characterized by a dihydropyrimidine ring. This compound is notable for its potential biological activities, including enzyme inhibition and antimicrobial properties, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound has the molecular formula C₆H₆N₂O₃Na. Its structure features:
- A pyrimidine ring with an oxo group at the 6-position.
- An acetate group at the 2-position, which enhances solubility and reactivity.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, particularly those involved in signaling pathways related to pain and inflammation. For instance, studies have highlighted its potential as an inhibitor of adenylyl cyclase type 1 (AC1), which is implicated in chronic pain sensitization .
- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial effects, contributing to its exploration in therapeutic applications.
- Therapeutic Potential : this compound is being explored for anti-inflammatory and anticancer activities. Its unique chemical structure allows it to interact with various biological targets, modulating their activity effectively .
The mechanism of action involves binding to specific molecular targets, influencing enzyme activity and signaling pathways. The exact pathways are context-dependent but often relate to modulation of cAMP levels through inhibition of AC1 activity, which plays a critical role in cellular signaling associated with pain and memory .
Comparative Analysis with Similar Compounds
The following table compares this compound with other related compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Pyridone | Pyridine Derivative | Exhibits tautomerism; used in organic synthesis. |
| 4-Aminoquinoline | Quinolines | Known for antimalarial properties; different nitrogen placement alters reactivity. |
| Dihydropyrimidine Derivatives | Dihydropyrimidine Core | Broad biological activity; variations lead to diverse pharmacological profiles. |
This compound stands out due to its specific acetate substitution and the presence of the oxo group, which influence its solubility and reactivity compared to other similar compounds.
Study on Pain Sensitization
A significant study focused on the role of this compound as an AC1 inhibitor demonstrated its effectiveness in reducing cAMP production in HEK cells expressing AC1. The compound exhibited a cellular IC₅₀ of approximately 1.4 μM against AC1-mediated cAMP production, indicating potent inhibitory activity .
Antimicrobial Activity Investigation
Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibitory effects at certain concentrations, suggesting potential applications in treating bacterial infections.
Q & A
Q. What are the recommended synthetic routes for Sodium 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetate?
The compound can be synthesized via condensation reactions involving aldehydes, thiourea derivatives, and cyanoacetate esters under reflux conditions. For example, similar dihydropyrimidine derivatives were prepared using aromatic aldehydes and S-benzylisothiourea hydrochloride in ethanol, yielding products with high efficiency (70–85% yields) . Optimize reaction parameters such as solvent polarity (e.g., ethanol or DMF), temperature (80–100°C), and catalysts (e.g., acetic acid) to enhance regioselectivity.
Q. Which spectroscopic methods are optimal for characterizing this compound?
Use a combination of:
- ¹H/¹³C NMR to confirm the dihydropyrimidine ring structure and acetate moiety (e.g., δ ~5.5 ppm for the NH proton, δ ~170 ppm for carbonyl carbons) .
- FT-IR to identify key functional groups (e.g., C=O stretching at ~1650–1750 cm⁻¹, N–H bending at ~1550 cm⁻¹).
- Mass spectrometry (ESI-MS) to verify molecular weight (expected [M+Na]⁺ ~199.12 g/mol) .
Q. What are the solubility and stability profiles of this compound?
this compound is highly soluble in polar solvents (water, DMSO) due to its ionic sodium group. Stability testing under varying pH (4–9) and temperature (4–40°C) conditions is critical; sodium acetate buffers (pH 4.5–5.5) are recommended for aqueous studies . Store in airtight, desiccated containers to prevent hygroscopic degradation .
Q. How can purity be assessed for this compound?
Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to detect impurities at 254 nm. Compare retention times against pharmacopeial standards . Elemental analysis (C, H, N) should align with theoretical values (e.g., C: ~35.7%, H: ~3.0%, N: ~13.3%) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s structure?
Use SHELXL for refinement of single-crystal data to determine bond lengths, angles, and the sodium coordination environment. For anisotropic displacement parameters, visualize results via ORTEP to confirm planar geometry of the dihydropyrimidine ring. Ensure high-resolution data (<1.0 Å) to minimize R-factor discrepancies .
Q. What computational approaches predict the compound’s reactivity in aqueous media?
Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model hydrolysis pathways. Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Compare results with experimental degradation studies (e.g., LC-MS identification of acetate cleavage products) .
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
Cross-validate using solid-state NMR to detect conformational differences between solution and crystal states. For example, hydrogen bonding in the crystal lattice may shift NH proton signals compared to solution NMR .
Q. What challenges arise in synthesizing derivatives with electron-withdrawing/donating groups?
Substituents on the pyrimidine ring (e.g., Cl, CH₃) alter reaction kinetics due to steric hindrance or electronic effects. Optimize stoichiometry and reaction time for electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde), which may require extended heating (24–48 hrs) .
Q. How to analyze degradation products under accelerated stability conditions?
Subject the compound to forced degradation (e.g., 40°C/75% RH for 4 weeks) and analyze via LC-MS/MS . Identify major degradation products (e.g., hydrolyzed pyrimidine rings or decarboxylated derivatives) by matching fragmentation patterns to known impurities .
Q. What strategies improve yield in large-scale synthesis?
Implement flow chemistry to enhance heat/mass transfer during cyclocondensation steps. Use in-line FTIR for real-time monitoring of intermediate formation. For sodium salt precipitation, optimize anti-solvent addition rates (e.g., dropwise ethanol into aqueous reaction mixtures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
